5-Hexyl-3-methyl-2-phenylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89932-18-3 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
5-hexyl-3-methyl-2-phenylfuran |
InChI |
InChI=1S/C17H22O/c1-3-4-5-9-12-16-13-14(2)17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
InChI Key |
CRHLPPCBRVHIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hexyl 3 Methyl 2 Phenylfuran and Analogous Furan Derivatives
Historical and Contemporary Approaches to Furan (B31954) Ring Construction
The construction of the furan ring has been pursued for over a century, leading to the development of a diverse array of synthetic protocols. These methods can be broadly categorized into classical condensation and cyclization reactions and more contemporary transition metal-catalyzed routes.
Condensation and Cyclization Reactions (e.g., Feist–Benary Synthesis, Paal–Knorr Synthesis)
Classical methods for furan synthesis often rely on the cyclization of acyclic precursors. Among the most enduring of these are the Feist-Benary and Paal-Knorr syntheses, which form the furan ring from dicarbonyl compounds.
The Feist–Benary synthesis , first reported in the early 20th century, is a versatile method for producing substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgquimicaorganica.org The reaction proceeds through an initial Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to form a hydroxydihydrofuran intermediate, which then dehydrates to yield the aromatic furan ring. wikipedia.orgwikipedia.orgchemistrywithdrsantosh.com The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. Subsequent cyclization and dehydration afford the final furan product. youtube.com
The Paal–Knorr synthesis , reported independently by Carl Paal and Ludwig Knorr in 1884, is arguably one of the most important and straightforward methods for preparing furans. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. chemistrywithdrsantosh.comwikipedia.org The versatility of this method is significant, as it allows for the synthesis of a wide range of substituted furans, provided the requisite 1,4-dione is accessible. wikipedia.org The mechanism proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to furnish the furan. wikipedia.org While widely used, the precise mechanism was debated until studies in the 1990s demonstrated that the cyclization rates of diastereomeric diones were different, ruling out a simple, rapidly formed monoenol intermediate and suggesting that the conformation required for cyclization is key to the rate-determining step. wikipedia.orgorganic-chemistry.org Various acids, from protic acids like sulfuric acid to Lewis acids and dehydrating agents like titanium tetrachloride, can be used to catalyze the reaction. wikipedia.orgwiley.com
| Paal-Knorr Furan Synthesis: Dehydrating Agent Optimization wiley.com | | :--- | :--- | :--- | :--- | :--- | | Entry | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | | 1 | H₂SO₄, HCl, CF₃COOH, p-TsOH | Toluene | 80 | N/A | | 2 | Bi(NO₃)₃·5H₂O, InCl₃, SnCl₂·2H₂O | Toluene | 80 | N/A | | 3 | Deep Eutectic Solvents | N/A | 80 | N/A | | 4 | None (Thermal) | N/A | 180 | <5 | | 5 | TiCl₄ | CH₂Cl₂ | 40 | 70 | | 6 | TiCl₄ | Toluene | 20 | 60 | | 7 | TiCl₄ | Toluene | 80 | 84 | | 8 | TiCl₄ | Toluene | 120 | 57 | | 9 | TiCl₄ | Toluene | 80 | 59 | | 10 | TiCl₄ | Toluene | 80 | 81 | Table based on the condensation of a tricarbonyl precursor to a polysubstituted furan. wiley.com
Transition Metal-Catalyzed Routes to Substituted Furans
In recent decades, transition metal catalysis has emerged as a powerful tool for organic synthesis, offering highly efficient and atom-economical routes to complex molecules. arkat-usa.org The synthesis of furans has greatly benefited from these advancements, with palladium, gold, and copper catalysts featuring prominently in the construction of the furan core from various acyclic precursors. arkat-usa.orgresearchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance. arkat-usa.org
Palladium catalysis offers several versatile pathways to substituted furans. researchgate.net One notable strategy is the cycloisomerization of (Z)-2-en-4-yn-1-ols. This reaction provides a general and facile route to a variety of substituted furans, including those with fragile, biologically active structures. acs.org The reaction is typically carried out using a simple catalytic system, such as K₂PdI₄ (formed from PdI₂ and KI), under neutral conditions at temperatures ranging from 25 to 100 °C. acs.org This methodology demonstrates broad scope, accommodating alkyl, alkenyl, and aryl substitutions at the 5-position of the resulting furan ring with high yields. acs.org For instance, the synthesis of rosefuran has been achieved in high yield using this method. rsc.org
Another powerful palladium-catalyzed approach involves the oxidative cycloisomerization of substrates like 2-alkenyl-1,3-dicarbonyls or 2-cinnamyl-1,3-dicarbonyls. acs.orgnih.gov These reactions proceed via a regioselective 5-exo-trig cyclization pathway to create structurally diverse furans. nih.gov Some methodologies utilize molecular oxygen as the sole, sustainable oxidant to regenerate the active palladium catalyst, avoiding the need for stoichiometric co-oxidants like benzoquinone or copper salts. acs.org
| Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols to Furans acs.org | | :--- | :--- | :--- | :--- | :--- | | Substrate (R¹, R², R³) | Product (Furan) | Conditions | Time (h) | Isolated Yield (%) | | H, Me, n-Pr | 2-n-Propyl-3-methylfuran | PdI₂ (1%), KI, 25 °C | 2 | 81 | | H, Me, Ph | 3-Methyl-2-phenylfuran | PdI₂ (1%), KI, 25 °C | 2 | 85 | | n-Hex, H, H | 5-n-Hexylfuran | PdI₂ (0.2%), KI, DMA, 100 °C | 2 | 81 | | H, H, Ph | 2-Phenylfuran | PdI₂ (0.5%), KI, DMA, 100 °C | 2 | 76 | DMA = N,N-dimethylacetamide
Gold catalysts, particularly cationic gold(I) complexes, have proven to be exceptionally effective in activating alkynes toward nucleophilic attack, leading to powerful methods for furan synthesis. arkat-usa.org Gold-catalyzed reactions can construct highly substituted furans under mild conditions. researchgate.net One such strategy involves the hydration of diynes, where a gold(I) catalyst promotes the cyclization to form the furan ring. rsc.orgugent.be
Another innovative approach is the gold-catalyzed intermolecular cascade reaction of propargyl alcohols and alkynes. organic-chemistry.org This one-pot, three-step cascade, often using a dual catalytic system of triazole-gold (TA-Au) and a copper co-catalyst, can produce di-, tri-, and tetrasubstituted furans in good to excellent yields from simple starting materials. organic-chemistry.org Gold catalysts also enable the formal [3+2]-cycloaddition of terminal alkynes and carbonyl-stabilized carbon ylides to construct synthetically challenging 2,4-disubstituted furans. thieme-connect.com
Copper catalysis provides cost-effective and environmentally benign pathways for furan synthesis. acs.orgnih.gov Copper salts can catalyze the regioselective synthesis of multisubstituted furans through the coupling of ketones and various partners like aromatic olefins or α,β-unsaturated carboxylic acids. rsc.orgorganic-chemistry.org For example, a copper(II)-catalyzed intermolecular annulation of aryl ketones with a range of aromatic olefins under ambient air furnishes multisubstituted furans in good yields. organic-chemistry.org Another method involves a catalytic decarboxylative annulation, where ketones react with α,β-unsaturated carboxylic acids in the presence of a copper salt to regioselectively form trisubstituted furans. rsc.org More recently, copper has been used to catalyze divergent syntheses, where the choice of an active methylene (B1212753) compound (β-ketoester or β-ketonitrile) directs the reaction toward either furan or pyrrole (B145914) products from the same O-acetyl oxime precursor. nih.gov
| Copper-Catalyzed Synthesis of Trisubstituted Furans rsc.org | | :--- | :--- | :--- | :--- | | Ketone | Unsaturated Carboxylic Acid | Catalyst | Yield (%) | | Acetophenone | Crotonic acid | CuBr | 71 | | 4-Methylacetophenone | Crotonic acid | CuBr | 75 | | 4-Methoxyacetophenone | Crotonic acid | CuBr | 82 | | Propiophenone | Crotonic acid | CuBr | 78 | | Acetophenone | Cinnamic acid | CuBr | 65 | Reactions performed in DMSO at 120 °C under air.
Olefin Metathesis Strategies (e.g., Cross-Metathesis for Di- and Trisubstituted Furans)
Olefin metathesis has revolutionized the formation of carbon-carbon double bonds and has been ingeniously applied to the synthesis of aromatic heterocycles. pnas.orgresearchgate.net Specifically, olefin cross-metathesis (CM) provides a convergent and flexible route to substituted furans. nih.gov This strategy typically involves the ruthenium-catalyzed CM reaction between an allylic alcohol and an enone. nih.gov This initial coupling generates a γ-hydroxyenone intermediate. nih.gov
This intermediate serves as a versatile surrogate for a 1,4-dicarbonyl compound and can be converted to the furan via two main pathways. pnas.orgnih.gov In one approach, an acid co-catalyst is used in a tandem CM-isomerization-cyclization cascade to directly afford 2,5-disubstituted furans. pnas.orgscispace.com Alternatively, the isolated γ-hydroxyenone can undergo a subsequent Heck arylation reaction. This not only induces the necessary isomerization and cyclization to form the furan ring but also introduces an additional substituent with complete regiochemical control, leading to 2,3,5-trisubstituted furans. pnas.orgnih.gov A key advantage of this approach is its flexibility; by simply inverting the oxidation state of the initial allylic alcohol and enone partners, one can access different regioisomers of the final furan product. scispace.com
| Olefin Cross-Metathesis/Heck Arylation for Trisubstituted Furans pnas.orgnih.gov | | :--- | :--- | :--- | :--- | | Allylic Alcohol | Enone | Arylating Agent | Yield (%) | | Cinnamyl alcohol | Methyl vinyl ketone | 4-Bromotoluene | 69 | | Cinnamyl alcohol | Methyl vinyl ketone | 4-Bromoanisole | 72 | | Cinnamyl alcohol | Methyl vinyl ketone | 1-Bromonaphthalene | 65 | | 1-Penten-3-ol | Phenyl vinyl ketone | 4-Bromotoluene | 75 | The process involves a two-step sequence: (i) Ru-catalyzed cross-metathesis, (ii) Pd-catalyzed Heck arylation.
Synthesis from Bio-Derived Feedstocks and Monosaccharide Conversion
The transformation of renewable biomass into valuable chemical entities is a cornerstone of sustainable chemistry. catalysis-summit.comfrontiersin.org Furfural (B47365) and 5-Hydroxymethylfurfural (HMF), readily obtainable from the acid-catalyzed dehydration of C5 and C6 sugars found in lignocellulosic biomass, serve as key platform molecules for the synthesis of a wide array of furan derivatives. uliege.benih.govrsc.org
The conversion of carbohydrates into furanics like furfural and HMF is a critical first step. nih.gov For instance, the dehydration of fructose (B13574) to HMF can be achieved with high yields. One study reported an 80% yield of HMF from fructose in just one hour at 90°C by optimizing the amount and strength of an organic acid catalyst. uliege.be The production of furfural from five-carbon sugars like xylose is already a commercialized and cost-effective process. frontiersin.org
These bio-derived intermediates can then be further functionalized. For example, HMF derivatives can be synthesized from furfural derivatives, opening up pathways to more complex molecules. frontiersin.org The development of one-pot reactions to convert carbohydrates directly into furan derivatives is an area of active research, as it offers environmental benefits by avoiding the isolation and purification of intermediates. nih.gov The use of heterogeneous catalysts and environmentally friendly processes for the production of furfural and HMF from biomass, including waste streams, is also being explored to enhance sustainability. rsc.org
Furan derivatives obtained from biomass can be used in various subsequent reactions, including Diels-Alder cycloadditions, to create aromatic compounds, further expanding their utility as sustainable building blocks. nih.gov
Novel Synthetic Protocols for Polysubstituted Furan Analogs
Recent years have seen the development of numerous innovative methods for the synthesis of polysubstituted furans, often employing transition-metal catalysis to achieve high efficiency and selectivity. researchgate.net These methods provide access to a diverse range of furan structures that are not easily accessible through traditional means.
Several notable examples include:
Copper-Mediated Annulation: A copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes has been developed for the regioselective synthesis of 2,3,5-trisubstituted furans. acs.orgnih.govorganic-chemistry.org This method demonstrates good functional group tolerance and is applicable to a variety of simple alkyl ketones. acs.orgorganic-chemistry.org
Cobalt-Catalyzed Metalloradical Cyclization: A cobalt(II) metalloradical catalysis system enables the regioselective synthesis of multisubstituted furans from the cyclization of alkynes with α-diazocarbonyls. nih.gov This approach exhibits a broad substrate scope and high functional group tolerance. nih.gov
Ruthenium(II)-Catalyzed Oxidative Annulation: A novel methodology for synthesizing tetra-substituted furans involves a Ru(II)-catalyzed oxidative annulation of 3-(phenylethynyl)oxazolidin-2-ones. rsc.org This method is characterized by its wide applicability and high atom economy. rsc.org
Rhodium(II)-Catalyzed [2+3] Annulation: The cooperative catalysis of Rh(II) and a Brønsted acid facilitates a [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones to produce polysubstituted furans. organic-chemistry.org
One-Pot Multi-Component Reactions: Catalyst-free, one-pot syntheses of polysubstituted furans have been reported, such as the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide. researchgate.net
Transition-Metal-Free Synthesis: A transition-metal-free synthesis of 2,5-diaryl furans from 1,3-dienes has been developed, offering a more sustainable alternative. acs.org
These novel protocols often provide access to highly functionalized furan derivatives with good to excellent yields. rsc.org
Regioselectivity Control in Furan Synthesis
Controlling the regioselectivity of furan synthesis is crucial for accessing specific substitution patterns. Several strategies have been developed to address this challenge.
For instance, in the copper-mediated synthesis of 2,3,5-trisubstituted furans from alkyl ketones and β-nitrostyrenes, complete regioselectivity is achieved. acs.orgorganic-chemistry.org Similarly, the cobalt-catalyzed cyclization of alkynes and diazocarbonyls produces 2,3,5-trisubstituted furans as the sole regioisomer. nih.gov
The lithiation of substituted furans is another powerful tool for regioselective functionalization. The choice of substituents on the furan ring and the reaction conditions, such as the solvent and the presence of additives, can direct the lithiation to a specific position. For example, the lithiation of 2-silyl-3-(hydroxymethyl)furans can be directed to the C-4 or C-5 position depending on the reaction conditions. acs.org The size of the substituent at the C-2 position can also influence the regioselectivity of the lithiation. acs.org
The table below summarizes the effect of solvents on the regioselectivity of the lithiation of a specific furan derivative. acs.org
| Entry | Solvent | Additive | C-4:C-5 Ratio |
| 1 | Hexane | None | 65:35 |
| 2 | Hexane | HMPA | 65:35 |
| 3 | Ether | None | 75:25 |
| 4 | Ether | HMPA | 100:0 |
| 5 | THF | None | 70:30 |
| 6 | THF | TMEDA | 75:25 |
| 7 | THF | HMPA | 100:0 |
| 8 | DME | None | 100:0 |
| 9 | DME | HMPA | 100:0 |
Data sourced from a study on the regioselective lithiation of 2-silylated-3-substituted furan rings. acs.org
Green Chemistry Principles in Furan Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of furan derivatives, aiming to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, the development of catalyst- and solvent-free reactions, and the pursuit of high atom economy. catalysis-summit.comresearchgate.net
The use of biomass-derived furfural and HMF as starting materials is a prime example of the application of green chemistry principles, as it reduces reliance on fossil fuels. catalysis-summit.com The development of one-pot syntheses and the use of environmentally benign solvents like water are also key aspects. researchgate.net For example, a Diels-Alder reaction between furan and maleic acid can be carried out in water at room temperature, avoiding the use of toxic solvents like benzene (B151609).
Furthermore, the development of catalytic systems that are efficient, recyclable, and operate under mild conditions contributes to the greening of furan synthesis. catalysis-summit.com The goal is to design synthetic routes that are not only effective but also sustainable and environmentally responsible. frontiersin.orgacs.org
Derivatization and Selective Functionalization of 5 Hexyl 3 Methyl 2 Phenylfuran
Strategies for Introducing and Modifying Substituents on the Furan (B31954) Ring
The furan heterocycle is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, typically at the C2 and C5 positions, which are most activated by the oxygen heteroatom. quora.comwiley.com In the case of 5-Hexyl-3-methyl-2-phenylfuran, these positions are already occupied. Consequently, electrophilic attack is directed to the only available position, C4.
However, the C4 position is sterically hindered by the adjacent methyl (C3) and hexyl (C5) groups, and it is electronically less activated than the C2/C5 positions. iupac.org Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide), nitration (e.g., with acetyl nitrate), or Friedel-Crafts acylation would be expected to proceed at C4, though potentially requiring more forcing conditions than those used for unsubstituted furan. sci-hub.st
A more versatile strategy for functionalizing the C4 position involves metallation. The direct lithiation of furan typically occurs at the most acidic C-H bond at an α-position (C2 or C5). sci-hub.st To achieve C4 functionalization on a 2,3,5-trisubstituted furan, a more elaborate strategy, such as a halogen-metal exchange from a pre-functionalized C4-halofuran, would likely be necessary. Once a C4-metallated species (e.g., a furyllithium or furyl-Grignard reagent) is formed, it can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.
Furthermore, palladium-catalyzed C-H activation provides a modern approach for the direct alkylation of furan C-H bonds, although these methods typically show a strong preference for the α-position. rsc.org Adapting such methods for the less reactive C4 position of a polysubstituted furan remains a synthetic challenge.
Regioselective Functionalization of Side Chains (Hexyl, Methyl, Phenyl)
Selective modification of the side chains offers an alternative route to new derivatives without altering the furan core. Each side chain presents unique opportunities for regioselective reactions.
Hexyl Side Chain: The aliphatic hexyl group is the least reactive of the side chains. Functionalization typically relies on free-radical pathways. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to a mixture of brominated hexyl isomers. Achieving high regioselectivity, for example, at the terminal (ω) position, is challenging but can sometimes be influenced by specific reaction conditions or directing groups.
Methyl Side Chain: The methyl group at the C3 position is adjacent to a double bond within the furan ring, placing it in a "furfuryl" position. This position is analogous to the benzylic position in toluene, making its C-H bonds significantly weaker and more reactive than typical alkyl C-H bonds. nih.govresearchgate.netacs.org This enhanced reactivity allows for several selective transformations:
Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). Studies on the metabolism of similar alkylfurans, such as 2,5-dimethylfuran, show that cytochrome P450 enzymes can hydroxylate the methyl group to a furfuryl alcohol, which can be further oxidized. nih.gov
Halogenation: Radical halogenation with reagents like NBS proceeds with high selectivity at the furfuryl position to yield a 3-(halomethyl) derivative. iupac.org This intermediate is a valuable precursor for nucleophilic substitution reactions.
C-H Arylation: Advanced catalytic methods have been developed for the functionalization of C-H bonds adjacent to a furan ring. Bimetallic catalysts have been shown to effectively arylate the methyl group of 2-benzyl-5-methylfuran with excellent site selectivity. scispace.comnih.gov This strategy is directly analogous and applicable to this compound, allowing the introduction of various aryl groups onto the methyl substituent.
| Furan Substrate | Aryl Halide Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Benzyl-5-methylfuran | 4-tert-Butylbromobenzene | LiN(SiMe3)2 / 12-crown-4 (B1663920) / Pd(OAc)2 / NIXANTPHOS | 2-Benzyl-5-(4-tert-butylbenzyl)furan | 94 | scispace.com |
| 2-(4-Fluorobenzyl)furan | 4-tert-Butylbromobenzene | LiN(SiMe3)2 / 12-crown-4 / Pd(OAc)2 / NIXANTPHOS | 2-(4-Fluorobenzyl)-5-(4-tert-butylbenzyl)furan | 91 | scispace.com |
| 2-(4-Methoxybenzyl)furan | 4-tert-Butylbromobenzene | LiN(SiMe3)2 / 12-crown-4 / Pd(OAc)2 / NIXANTPHOS | 2-(4-Methoxybenzyl)-5-(4-tert-butylbenzyl)furan | 75 | scispace.com |
| 2-Benzylfuran | 4-Bromotoluene | NaN(SiMe3)2 / Pd(OAc)2 / NIXANTPHOS | 2-(1-Phenyl-2-(p-tolyl)ethyl)furan | 29 | scispace.com |
Phenyl Side Chain: The phenyl group at C2 can undergo standard electrophilic aromatic substitution reactions. The furan ring acts as an activating, ortho-, para-directing group. Therefore, reactions like nitration, halogenation, sulfonation, or Friedel-Crafts acylation will preferentially occur at the positions ortho and para to the point of attachment to the furan ring, provided steric hindrance is not prohibitive.
Synthetic Transformations Leading to Furan-Containing Complex Molecules
This compound is not only a target for derivatization but also a valuable building block for the synthesis of more complex molecular architectures.
Diels-Alder Reactions: Furans can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. sci-hub.stnih.gov This transformation converts the planar aromatic furan into a three-dimensional 7-oxabicyclo[2.2.1]heptene derivative. The reaction is typically performed with electron-deficient dienophiles such as maleic anhydride, dimethyl acetylenedicarboxylate (B1228247), or N-substituted maleimides. mdpi.compearson.com The resulting oxabicycle adducts are versatile intermediates; for example, they can be dehydrated to form substituted benzene (B151609) derivatives or undergo ring-opening and other transformations to access a wide variety of complex structures. iupac.org The reversibility of the furan Diels-Alder reaction is a key feature, with the stability of the adduct depending on the substituents on both the furan and the dienophile. nih.gov
Cross-Coupling Reactions: One of the most powerful strategies for building molecular complexity from this compound involves its conversion into a halide or triflate, followed by a palladium-catalyzed cross-coupling reaction. nih.gov For example, if the furan is first halogenated at the C4 position, the resulting 4-halo-5-hexyl-3-methyl-2-phenylfuran becomes a substrate for reactions like:
Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond, introducing aryl or vinyl groups. mdpi.com
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. nih.gov
Heck Coupling: Reaction with an alkene to form a new substituted alkene. nih.gov
Stille Coupling: Reaction with an organostannane reagent.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions are highly modular and allow for the programmed assembly of complex molecules from simple, functionalized furan precursors. nih.gov
| Furan Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromobenzofuran | Divinylaluminum Chloride | Cross-Coupling | PdCl2 / XantPhos | 2-Alkenylbenzofuran | 97 | rsc.org |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Suzuki | Pd(II) Complex | 2-Arylbenzofuran | 91 | mdpi.com |
| 3-Iodobenzofuran derivative | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | 3-Phenylbenzofuran | Modest | nih.gov |
| 3-Iodobenzofuran derivative | Phenylacetylene | Sonogashira | PdCl2(PPh3)2 / CuI / Et3N | 3-Alkynylbenzofuran | Modest | nih.gov |
| 2-Iodobenzofuran | Triethyl(phenyl)aluminate | Cross-Coupling | PdCl2 / XantPhos | 2-Arylbenzofuran | 97 | thieme-connect.com |
Computational and Theoretical Studies on Furan Derivatives
Quantum Chemical Characterization of Furan (B31954) Aromaticity and Stability
The concept of aromaticity is central to understanding the stability and reactivity of furan derivatives. While furan is a five-membered aromatic heterocycle, its aromatic character is less pronounced than that of benzene (B151609) due to the presence of the oxygen heteroatom. mdpi.com Quantum chemical methods are employed to quantify this property through various descriptors.
Aromaticity Indices: Several indices are calculated to provide a quantitative measure of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. For the parent furan molecule, the HOMA index is surprisingly small, suggesting a lower aromatic character than might be expected. mdpi.com
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Negative NICS values are indicative of diatropic ring currents, a hallmark of aromaticity.
Electron Delocalization Indices (EDI and PDI): These indices quantify the extent of electron sharing between atoms in the ring. mdpi.com
Studies have shown that substituents on the furan ring can modulate its aromaticity. The introduction of alkyl (hexyl, methyl) and aryl (phenyl) groups on the 5-Hexyl-3-methyl-2-phenylfuran core influences the electron distribution within the ring, which in turn affects its stability and reactivity. For instance, computational studies on similar heterocyclic systems reveal that electron-donating and electron-withdrawing groups alter the electronic landscape, influencing frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer interactions.
The stability of furan isomers has been investigated using high-level computational models like the Gaussian-4 (G4) theory. researchgate.net These studies consistently find that furan is the most stable isomer among the C4H4O group, with a calculated enthalpy of formation in good agreement with experimental data. researchgate.net This inherent stability, arising from its cyclic conjugated system, is the foundation upon which the properties of its substituted derivatives are built.
Table 1: Calculated Aromaticity Indices and Stability for Furan and Related Compounds
| Compound | Aromaticity Index | Calculated Value | Reference |
|---|---|---|---|
| Furan | HOMA | 0.289 | mdpi.com |
| Furan | HOMED | 0.749 | mdpi.com |
| Furan | Enthalpy of Formation (kcal/mol) | -9.261 | researchgate.net |
| Benzene | HOMA | ~1 | mdpi.com |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of chemical reactions involving furan derivatives. By calculating the potential energy surface, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed picture of the reaction pathway.
Cycloaddition Reactions: Furan can participate in various cycloaddition reactions. DFT calculations have been instrumental in elucidating the mechanisms of these reactions, such as the [8+2] cycloadditions between dienylfurans and dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). pku.edu.cn These studies reveal whether the reaction proceeds through a concerted or stepwise mechanism, identifying diradical or zwitterionic intermediates. pku.edu.cnacs.org For instance, in some cases, the reaction begins with a [4+2] cycloaddition followed by a rsc.orgacademie-sciences.fr-vinyl shift to yield the final product. pku.edu.cn The regiochemistry and stereoselectivity of these reactions are rationalized by analyzing the energies of the different possible transition states. acs.org
Table 2: Examples of DFT-Calculated Activation Energies for Furan Reactions
| Reaction | Catalyst/System | Activation Energy (eV) | Reference |
|---|---|---|---|
| Furan Hydrogenation (α-carbon) | Pd(111) | ~0.5 | rsc.org |
| α-Hydrofuran Hydrogenation (β-carbon) | Pd(111) | 0.67 | rsc.org |
| β-Hydrofuran Hydrogenation | Pd(111) | 1.33 | rsc.org |
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and confirming molecular structures. For a molecule like this compound, computational analysis can predict its vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. globalresearchonline.net By performing a normal coordinate analysis, these calculated frequencies can be assigned to specific vibrational modes, such as C-H stretches, C=C ring stretches, and ring breathing modes. researchgate.net Studies on furan and its methylated derivatives have shown that computed vibrational spectra using methods like B3LYP show good agreement with experimental FT-IR and FT-Raman spectra. globalresearchonline.netwiley.com The presence of hexyl, methyl, and phenyl substituents would introduce characteristic vibrational modes that could be predicted and used for identification.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated, providing a theoretical NMR spectrum. These calculations help in the assignment of complex experimental spectra. For furan derivatives, studies have shown that the substitution pattern significantly affects the chemical shifts of the ring protons and carbons. globalresearchonline.net The presence of a donating methyl group, for example, leads to increased shielding (lower chemical shifts) for the ring protons. globalresearchonline.net
Conformational Analysis: For a flexible molecule like this compound, which contains a rotatable hexyl chain and phenyl group, conformational analysis is essential. Computational methods can explore the potential energy surface to identify the most stable conformers (isomers related by rotation about single bonds). The predicted properties are often an average over the populated conformers at a given temperature. Microwave spectroscopy studies, aided by quantum chemical calculations, have precisely determined the structure of furan and its simple derivatives. researchgate.net
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Furan
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|
| CH Symmetric Stretching | 3241, 3217 | globalresearchonline.net |
| CH Asymmetric Stretching | 3233, 3207 | globalresearchonline.net |
| Ring C=C Stretching | ~1509 | researchgate.net |
| Ring C-C Stretching | 1414 - 1033 | globalresearchonline.net |
Molecular Dynamics Simulations of Furan Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of molecular motions, interactions, and conformational changes over time.
Solvation and Aggregation: MD simulations have been used to investigate the behavior of furan derivatives, such as furfural (B47365), in aqueous solutions. su.se These studies provide insights into the solvation structure by calculating radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from the solute. su.se Such simulations can reveal how water molecules are organized around the furan ring and its substituents, and how factors like temperature and pressure affect these interactions and potential aggregation. su.se
Interactions with Biomolecules and Materials: In the context of medicinal chemistry and materials science, MD simulations can model the interaction of furan derivatives with larger systems. For example, simulations can be used to study how a furan-containing ligand binds to the active site of a protein receptor, revealing the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that govern binding. plos.orgtandfonline.com In materials science, MD simulations have been employed to predict the mechanical properties of furan-based polymers (resins) by simulating the polymerization process and subsequent material behavior under stress. researchgate.net For this compound, MD simulations could be used to understand its interactions in various environments, such as at an oil-water interface, within a lipid bilayer, or with a polymer matrix.
Insufficient Information Available for "this compound"
Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific, detailed information available for the chemical compound "this compound." This scarcity of data prevents the generation of a scientifically accurate and thorough article that adheres to the advanced, multi-sectional outline provided in the user request.
Advanced Applications of Furan Derivatives in Chemical Science and Materials Engineering
Development of Furan-Based Polymers and Advanced Materials:The search did not uncover any studies related to the development or incorporation of 5-Hexyl-3-methyl-2-phenylfuran into polymers or other advanced materials.
Due to the absence of specific research findings, data tables, and detailed discussions pertaining to "this compound," it is not possible to construct the requested professional and authoritative article without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the prompt.
We can, however, provide a detailed article on a more broadly researched furan (B31954) derivative or a general overview of the applications of polysubstituted furans in chemical science and materials engineering, should you be interested in these alternative topics.
Polymerization Mechanisms and Control for Furan-Derived Monomers
There is no available scientific literature or documented research on the polymerization mechanisms, including participation as a monomer, for This compound .
In a broader context, the polymerization of furan derivatives is an active area of research, driven by the potential to create bio-based polymers from renewable resources. wikipedia.orgnih.gov Furfural (B47365) and furfuryl alcohol are the most common furan-based monomers, typically undergoing polymerization through acid-catalyzed mechanisms to form furan resins, which are highly cross-linked thermosetting polymers. dokumen.pub The polymerization of furfuryl alcohol, for instance, is a complex process involving the formation of oligomers through the reaction of the hydroxymethyl group of one molecule with the C5 position of another's furan ring, followed by further cross-linking reactions. acs.org
Control over polymerization for other furan monomers has been achieved using various techniques. For example, reversible addition-fragmentation chain transfer (RAFT) polymerization has been used to control the architecture of polymers containing furfuryl methacrylate. acs.org Furthermore, living cationic polymerization has been explored for 2-substituted furans, allowing for the synthesis of block copolymers. acs.org These methods enable precise control over molecular weight and polymer architecture, but their applicability to This compound remains unexplored.
Frontal ring-opening metathesis polymerization (FROMP) is another advanced technique applied to furan-based monomers, specifically using derivatives of 1,4-dihydro-1,4-epoxynaphthalene, which are formed from a Diels-Alder reaction involving a furan compound. mdpi.comarkat-usa.orggoogle.com This energy-efficient method allows for the rapid production of high-performance polymers. mdpi.comarkat-usa.org However, no studies have reported the use of This compound in such polymerization schemes.
Synthesis and Characterization of Poly(furfuryl alcohol) and Related Furanic Polymers
As This compound is not a documented monomer for polymerization, there is no corresponding polymer to characterize. This section will instead focus on the well-characterized poly(furfuryl alcohol) (PFA) as a representative furanic polymer.
Poly(furfuryl alcohol) is synthesized via the acid-catalyzed polycondensation of furfuryl alcohol (FA). acs.org Various catalysts, including mineral acids, organic acids like oxalic acid, and Lewis acids such as zinc chloride and copper chloride, can initiate the polymerization. acs.orgethz.chglobalchemmall.com The reaction mechanism is complex and leads to a dark, cross-linked thermoset resin. epa.gov The initial stages involve the formation of linear oligomers, which then undergo extensive cross-linking. dokumen.pub
The characterization of PFA is typically performed using a combination of analytical techniques to elucidate its complex structure and thermal properties.
Table 1: Analytical Techniques for Poly(furfuryl alcohol) Characterization
| Analytical Technique | Information Obtained | Key Findings | Citations |
|---|---|---|---|
| FT-IR Spectroscopy | Identification of functional groups and confirmation of polymerization. | Confirms the formation of PFA by showing characteristic peaks corresponding to the furan ring and methylene (B1212753) bridges. | ethz.chepa.gov |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure and linkages between monomer units. | Reveals the complex structure with various linkages, including methylene bridges between C5-C5, C5-C4, and C5-C3 positions. | acs.orgethz.ch |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition behavior. | Shows the thermal degradation profile of the polymer, which is crucial for high-temperature applications. PFA generally exhibits good thermal stability. | ethz.chepa.gov |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions like the glass transition temperature (Tg). | Helps to understand the thermomechanical properties of the cured resin. | ethz.ch |
| X-ray Diffraction (XRD) | Analysis of the amorphous or crystalline nature of the polymer. | Typically shows that PFA is an amorphous material. | ethz.ch |
The properties of PFA can be modified by copolymerization or by creating nanocomposites, for instance with montmorillonite (B579905) clay, which can enhance thermal stability and mechanical properties. epa.gov
Engineering of Furan-Containing Polymeric Architectures
No specific examples exist in the literature detailing the use of This compound in the engineering of polymeric architectures.
The engineering of furan-containing polymers leverages the unique chemistry of the furan ring to create materials with dynamic or specific functional properties. A key strategy involves the Diels-Alder reaction between a furan and a maleimide. This reaction is thermally reversible, allowing for the creation of self-healing thermosets and recyclable materials. acs.org Polymeric backbones can be functionalized with furan moieties, which then act as cross-linking points when reacted with a bismaleimide. The architecture of these networks can be controlled by adjusting the primary polymer chain length and the density of the furan cross-linkers. acs.org
Another approach to engineering furanic polymer architectures is through the synthesis of block copolymers. Using living cationic polymerization, furan derivatives can be used as capping agents or initiating species to create well-defined block copolymers, such as poly(isobutylene-b-methyl vinyl ether). acs.org This method allows for the creation of linear AB-type block copolymers as well as more complex ABC- and AA'B-type three-arm star-block copolymers. acs.org
Catalysis and Ligand Design with Furan-Containing Systems
Furan-Substituted Ligands in Organometallic Catalysis
There is no documented use of This compound as a ligand in organometallic catalysis within the reviewed scientific literature.
Furan and its derivatives can coordinate to metal centers in various ways, acting as ligands in organometallic complexes. hud.ac.uk The furan ring can bind to a metal through its oxygen atom, as a π-system via its double bonds (η²-coordination), or through a carbon atom on the ring (η¹(C)-coordination). hud.ac.ukmsu.edu This versatility makes furan-containing molecules interesting candidates for ligand design.
The coordination of a furan ring to a metal center alters its electronic properties, typically making the ring more electrophilic. msu.edu This change in reactivity can be harnessed in catalytic cycles. Bis(phosphino)metallocene ligands, which can incorporate furan moieties, are widely used in organometallic chemistry due to their tunable steric and electronic properties, which directly influence the catalytic activity of their metal complexes. mdpi.com For example, gold complexes with bis(phosphino)metallocene ligands have been shown to be efficient catalysts for the synthesis of other substituted furans. mdpi.com While a wide variety of furan derivatives have been incorporated into ligands, the specific use of This compound has not been reported.
Table 2: Coordination Modes of Furan in Organometallic Complexes
| Coordination Mode | Description | Implication for Catalysis | Citations |
|---|---|---|---|
| η¹(C)-Coordination | The furan ring is bound to the metal via a single carbon-metal sigma bond. | A common coordination pattern that allows the furan to act as a substituent on a larger ligand framework. | hud.ac.uk |
| η¹(O)-Coordination | The furan's oxygen atom acts as a Lewis base, donating a lone pair to the metal center. | Less common for the aromatic furan ring itself but can occur in derivatives. | acs.org |
| η²(C=C)-Coordination | One of the C=C double bonds of the furan ring coordinates to the metal center. | This coordination dearomatizes the ring, making it more reactive and opening pathways for derivatization. | hud.ac.ukmsu.edu |
| η⁵-Coordination | The entire 5-membered ring coordinates to the metal, similar to cyclopentadienyl (B1206354) ligands. | This mode is suppressed for π-excessive heterocycles like furan and its existence is debated. | hud.ac.uk |
Catalytic Activity in Metathesis Reactions and Other Transformations
There are no reports on the catalytic activity of any system involving This compound , nor is its synthesis via metathesis specifically described.
Metathesis reactions are a powerful tool in furan chemistry, primarily for synthesis rather than catalysis by furan-containing complexes. Olefin cross-metathesis (CM) provides a flexible route to substituted furans. This method often involves the reaction of an allylic alcohol with an enone to form a γ-hydroxyenone intermediate, which then cyclizes to the furan ring upon treatment with acid. This strategy allows for the regiocontrolled synthesis of 2,5-di- and 2,3,5-trisubstituted furans.
Ring-closing metathesis (RCM) has also been employed to construct furan rings from suitable diene precursors. These synthetic methods highlight the importance of metathesis in accessing complex furan derivatives.
In a different application, furan-based monomers have been used in ring-opening metathesis polymerization (ROMP). This typically involves a Diels-Alder adduct of a furan compound, which possesses sufficient ring strain to undergo polymerization when a suitable catalyst, such as a Grubbs-type ruthenium catalyst, is used. mdpi.comarkat-usa.orggoogle.com This demonstrates the role of furan derivatives as substrates in metathesis polymerization, leading to high-performance materials. mdpi.comarkat-usa.org However, the specific compound This compound has not been implicated in any of these transformations.
Q & A
Q. What are the common synthetic routes for 5-Hexyl-3-methyl-2-phenylfuran, and how can reaction parameters (e.g., solvent, catalyst) be optimized?
Methodological Answer: Synthesis of structurally similar furans (e.g., 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran) often employs fluorinated solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol and oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone. Optimization involves adjusting reaction temperature (room temperature vs. reflux), stoichiometry of reactants, and catalyst loading. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating high-purity products .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data interpretation be approached?
Methodological Answer: Use a combination of -NMR, -NMR, IR, and HRMS. For example, -NMR can identify alkyl chain integration (hexyl group) and aromatic protons (phenyl substituents). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow guidelines for analogous furans (e.g., 2-Methylfuran): use fume hoods to avoid inhalation, wear nitrile gloves, and store in tightly sealed containers under inert gas (e.g., argon). Emergency measures include immediate poison center contact for ingestion and fresh-air exposure for inhalation .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths, thermal parameters) be resolved during structural refinement?
Methodological Answer: Use programs like SHELXL for iterative refinement, incorporating high-resolution X-ray data. Adjust parameters such as anisotropic displacement factors and occupancy rates for disordered atoms. Validate against Fo-Fc electron density maps and apply restraints for geometrically strained moieties (e.g., hexyl chain flexibility). Cross-check with DFT-calculated bond lengths to identify outliers .
Q. What strategies address discrepancies in NMR data between synthetic batches or derivatives?
Methodological Answer: Contradictions may arise from residual solvents, stereoisomerism, or dynamic effects (e.g., ring puckering in furans). Perform variable-temperature NMR to detect conformational exchanges. For diastereomers, employ chiral chromatography or Mosher ester analysis. Validate purity via HPLC with UV detection at 254 nm .
Q. How can computational methods enhance experimental design for toxicity or bioactivity studies?
Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity profiles based on substituent effects (e.g., hexyl chain hydrophobicity). Molecular docking simulations can identify potential binding interactions with biological targets. Validate predictions via in vitro assays (e.g., cytotoxicity testing on HepG2 cells) .
Q. What experimental frameworks are recommended for studying thermal stability and decomposition pathways?
Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Pair with GC-MS to identify volatile degradation products (e.g., phenyl fragments, furan derivatives). Kinetic studies using Kissinger or Ozawa methods can model activation energies for decomposition steps .
Methodological Notes
- Data Validation : Cross-reference analytical results with multiple techniques (e.g., XRD for crystallinity, DSC for phase transitions) to mitigate instrument-specific biases.
- Contradiction Management : Document all anomalous data in supplementary materials for peer review, emphasizing reproducibility tests (e.g., triplicate runs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
